molecular formula C12H14N2S2 B12575777 Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate CAS No. 202121-24-2

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate

Cat. No.: B12575777
CAS No.: 202121-24-2
M. Wt: 250.4 g/mol
InChI Key: YGCLBCUJWRJRPH-UHFFFAOYSA-N
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Description

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole core, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate typically involves the reaction of tryptamine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The carbamodithioate group can also participate in redox reactions, contributing to the compound’s activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

202121-24-2

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

methyl N-[2-(1H-indol-3-yl)ethyl]carbamodithioate

InChI

InChI=1S/C12H14N2S2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

YGCLBCUJWRJRPH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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